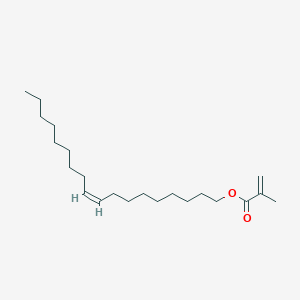

Oleyl methacrylate

Description

Properties

IUPAC Name |

[(Z)-octadec-9-enyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h11-12H,2,4-10,13-20H2,1,3H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOBFMUWVVHLFK-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883492 | |

| Record name | 2-Propenoic acid, 2-methyl-, (9Z)-9-octadecen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13533-08-9 | |

| Record name | (9Z)-9-Octadecen-1-yl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13533-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, (9Z)-9-octadecen-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013533089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, (9Z)-9-octadecen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, (9Z)-9-octadecen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Oleyl Methacrylate: A Comprehensive Technical Guide for Advanced Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl methacrylate is a long-chain alkyl methacrylate monomer that holds significant promise in the development of novel drug delivery systems. Its inherent hydrophobicity, conferred by the long oleyl chain, combined with the polymerizable methacrylate group, allows for the creation of unique polymeric architectures. These polymers are being explored for their potential in encapsulating and delivering lipophilic drugs, forming biocompatible coatings, and constructing stimuli-responsive hydrogels. This technical guide provides a detailed overview of the chemical structure, properties, and potential applications of this compound in the field of drug delivery, with a focus on experimental methodologies and data presentation.

Chemical Structure and Properties

This compound is the ester of methacrylic acid and oleyl alcohol. The presence of a double bond in the oleyl chain introduces a kink, influencing the physical properties of the monomer and the resulting polymer.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (9Z)-9-Octadecen-1-yl 2-methylprop-2-enoate | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 13533-08-9 | N/A |

| Molecular Formula | C22H40O2 | N/A |

| Molecular Weight | 336.55 g/mol | N/A |

| Appearance | Colorless to yellowish liquid (presumed) | General knowledge |

| Viscosity | Data not available for this compound. Expected to be higher than shorter-chain methacrylates. | General knowledge |

| Refractive Index | Data not available for this compound. Can be estimated based on structure. | General knowledge |

| Glass Transition Temperature (Tg) of Poly(this compound) | Data not available. Expected to be low due to the flexible long alkyl chain. | General knowledge |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the transesterification of methyl methacrylate with oleyl alcohol.

Protocol: Transesterification Synthesis of this compound

-

Materials:

-

Methyl methacrylate (inhibitor-free)

-

Oleyl alcohol

-

Titanium (IV) butoxide (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

-

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve oleyl alcohol (1 molar equivalent) and methyl methacrylate (1.5 molar equivalents) in toluene. b. Add hydroquinone (0.1% w/w of monomers) to inhibit polymerization. c. Add titanium (IV) butoxide (0.5% w/w of oleyl alcohol) as the catalyst. d. Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the catalyst and remove any acidic impurities. g. Separate the organic layer and dry it over anhydrous magnesium sulfate. h. Filter the mixture and remove the toluene using a rotary evaporator. i. Purify the crude product by vacuum distillation to obtain pure this compound.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to form poly(this compound).

Protocol: Free-Radical Polymerization of this compound

-

Materials:

-

This compound (freshly purified)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask

-

Nitrogen or Argon gas supply

-

Oil bath

-

-

Procedure: a. Dissolve this compound and AIBN (1 mol% with respect to the monomer) in anhydrous toluene in a Schlenk flask. b. Degas the solution by three freeze-pump-thaw cycles. c. Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. d. Allow the polymerization to proceed for 24 hours under an inert atmosphere. e. Cool the reaction mixture to room temperature. f. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring. g. Collect the precipitated polymer by filtration and wash it with fresh methanol. h. Dry the polymer in a vacuum oven at 40 °C to a constant weight.

Applications in Drug Delivery

The unique properties of poly(this compound) make it a versatile material for various drug delivery applications.

Nanoparticle Formulation for Hydrophobic Drug Delivery

The hydrophobicity of poly(this compound) makes it an excellent candidate for encapsulating poorly water-soluble drugs within nanoparticles.

Protocol: Preparation of Poly(this compound) Nanoparticles by Emulsion Polymerization

-

Materials:

-

This compound

-

Hydrophobic drug (e.g., paclitaxel, curcumin)

-

Sodium dodecyl sulfate (SDS) (surfactant)

-

Potassium persulfate (initiator)

-

Deionized water

-

Ultrasonic homogenizer

-

Dialysis membrane (MWCO 10 kDa)

-

-

Procedure: a. Dissolve the hydrophobic drug in this compound to form the oil phase. b. Prepare an aqueous solution of SDS (1% w/v) in deionized water. c. Add the oil phase to the aqueous phase and emulsify using an ultrasonic homogenizer for 5 minutes to form a stable oil-in-water emulsion. d. Transfer the emulsion to a three-necked flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer. e. Heat the emulsion to 70 °C under a nitrogen atmosphere. f. Add an aqueous solution of potassium persulfate to initiate polymerization. g. Continue the reaction for 4 hours at 70 °C. h. Cool the nanoparticle dispersion to room temperature. i. Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted monomer, surfactant, and initiator. j. The resulting nanoparticle suspension can be characterized for size, morphology, drug loading, and release kinetics.

Hydrogel Formulation for Controlled Release

This compound can be copolymerized with hydrophilic monomers to form amphiphilic hydrogels capable of controlled drug release.

Protocol: Synthesis of this compound-co-Poly(ethylene glycol) Methyl Ether Methacrylate Hydrogel

-

Materials:

-

This compound

-

Poly(ethylene glycol) methyl ether methacrylate (PEGMA, average Mn 500 g/mol )

-

Ethylene glycol dimethacrylate (EGDMA) (crosslinker)

-

2-Hydroxy-2-methylpropiophenone (photoinitiator)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

UV curing system (365 nm)

-

-

Procedure: a. Prepare a prepolymer solution by mixing this compound (e.g., 20 mol%), PEGMA (e.g., 79 mol%), and EGDMA (1 mol%). b. Add the photoinitiator (0.5% w/w) to the prepolymer solution and mix until fully dissolved. c. Cast the prepolymer solution into a mold of the desired shape. d. Expose the solution to UV light (365 nm) for 10-15 minutes to initiate photopolymerization and form the hydrogel. e. Swell the resulting hydrogel in PBS (pH 7.4) to remove any unreacted components. f. The hydrogel can then be loaded with a drug by soaking it in a concentrated drug solution.

Biocompatibility and Biodegradability

The biocompatibility and biodegradability of methacrylate-based polymers are crucial for their in vivo applications.

-

Biocompatibility: Long-chain alkyl methacrylates are generally considered to be biocompatible.[1] However, the biocompatibility of poly(this compound) needs to be thoroughly evaluated through in vitro cytotoxicity assays (e.g., MTT, LDH assays) and in vivo studies. The presence of the long, flexible oleyl chain may influence protein adsorption and cellular interactions.[1]

-

Biodegradability: The backbone of poly(methacrylates) consists of carbon-carbon bonds, which are generally resistant to hydrolysis. However, the ester linkage in the side chain can be susceptible to enzymatic degradation. The rate of degradation of poly(this compound) in a biological environment is expected to be slow and would depend on the accessibility of the ester groups to enzymes.[2] Further studies are required to fully understand the degradation profile of this polymer.

Visualization of Key Processes

Experimental Workflow: Nanoparticle Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of drug-loaded poly(this compound) nanoparticles.

Cellular Uptake of Polymeric Nanoparticles

The following diagram illustrates the general pathways by which polymeric nanoparticles, such as those made from poly(this compound), can be taken up by cells.

Caption: General pathways for the cellular uptake and intracellular trafficking of polymeric nanoparticles.[3][4][5][6]

Conclusion

This compound presents a compelling platform for the development of advanced drug delivery systems. Its hydrophobic nature is advantageous for the encapsulation of lipophilic drugs, while its polymerizability allows for the creation of a diverse range of materials, including nanoparticles and hydrogels. While specific quantitative data for this compound remains to be fully elucidated in the scientific literature, the experimental protocols and general principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore its potential. Further investigation into the precise physicochemical properties, biocompatibility, and degradation kinetics of this compound-based polymers will be crucial in translating their promise into clinically relevant drug delivery solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Unraveling Polymeric Nanoparticles Cell Uptake Pathways: Two Decades Working to Understand Nanoparticles Journey to Improve Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merit.url.edu [merit.url.edu]

- 5. wilhelm-lab.com [wilhelm-lab.com]

- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and purification of oleyl methacrylate monomer

An In-depth Technical Guide to the Synthesis and Purification of Oleyl Methacrylate Monomer

Introduction

This compound is a long-chain aliphatic methacrylate monomer that is of significant interest in the development of advanced polymeric materials. Its unique properties, including hydrophobicity and a flexible alkyl chain, make it a valuable component in the synthesis of polymers for a variety of applications, particularly in the biomedical and pharmaceutical fields. Polymers derived from this compound are explored for use in drug delivery systems, as viscosity index improvers, and in the formulation of biocompatible materials. This guide provides a detailed overview of the common methods for the synthesis and purification of this compound, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through two primary methods: direct esterification of methacrylic acid with oleyl alcohol or transesterification of a short-chain alkyl methacrylate (commonly methyl methacrylate) with oleyl alcohol.

Transesterification

Transesterification is a widely used method for producing higher alkyl methacrylates. This process involves the reaction of methyl methacrylate (MMA) with oleyl alcohol in the presence of a catalyst and a polymerization inhibitor. The equilibrium is shifted towards the product side by removing the methanol byproduct, often through azeotropic distillation.

Reaction Scheme: CH₂(C)CH₃COOCH₃ (Methyl Methacrylate) + CH₃(CH₂)₇CH=CH(CH₂)₈OH (Oleyl Alcohol) ⇌ CH₂(C)CH₃COO(CH₂)₈CH=CH(CH₂)₇CH₃ (this compound) + CH₃OH (Methanol)

Common catalysts for this reaction include organotin compounds like dibutyltin oxide or titanates such as tetrabutyl titanate.[1][2] To prevent the premature polymerization of the monomer at the elevated temperatures required for the reaction, polymerization inhibitors such as hydroquinone or phenothiazine derivatives are added.[1][2]

Direct Esterification

Direct esterification involves the reaction of methacrylic acid with oleyl alcohol, typically in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1] Similar to transesterification, a polymerization inhibitor is necessary. The water produced during the reaction is removed to drive the reaction to completion.

Reaction Scheme: CH₂(C)CH₃COOH (Methacrylic Acid) + CH₃(CH₂)₇CH=CH(CH₂)₈OH (Oleyl Alcohol) ⇌ CH₂(C)CH₃COO(CH₂)₈CH=CH(CH₂)₇CH₃ (this compound) + H₂O (Water)

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol is based on the general principles of transesterification for long-chain methacrylates.

Materials:

-

Methyl Methacrylate (MMA)

-

Oleyl Alcohol

-

Dibutyltin oxide or Tetrabutyl titanate (Catalyst)[1]

-

Hydroquinone or 4-hydroxy-2,2,6,6-tetramethyl piperidine-N--oxyl (Polymerization Inhibitor)[1]

-

Toluene or Hexane (for azeotropic removal of methanol)

Procedure:

-

A reaction flask equipped with a mechanical stirrer, a thermometer, a condenser, and a Dean-Stark trap is charged with oleyl alcohol and a molar excess of methyl methacrylate (e.g., a 1:1.5 to 1:2.5 molar ratio of oleyl alcohol to MMA).[1]

-

The polymerization inhibitor (e.g., 0.1-0.5 wt% relative to the monomers) and the catalyst (e.g., 0.5-2 wt% relative to oleyl alcohol) are added to the mixture.[1]

-

The reaction mixture is heated to the reflux temperature of the solvent (e.g., toluene) with constant stirring.

-

The methanol produced is removed azeotropically and collected in the Dean-Stark trap.

-

The reaction progress is monitored by tracking the amount of methanol collected.

-

Once the theoretical amount of methanol has been collected, the reaction is cooled to room temperature.

-

The excess methyl methacrylate and the solvent are removed under reduced pressure using a rotary evaporator.

Protocol 2: Synthesis of Octadecyl Methacrylate (a related long-chain methacrylate) via Esterification

This protocol for a similar long-chain methacrylate provides a relevant experimental framework.

Materials:

-

Octadecanol (as a proxy for oleyl alcohol)

-

Methyl Methacrylate (MMA)

-

Sulfuric Acid (Catalyst)

-

Hydroquinone (Inhibitor)

Procedure:

-

A round-bottom flask connected to a condenser is charged with octadecanol and MMA in a 1:2 molar ratio.[3]

-

Sulfuric acid (0.5 mol%) and hydroquinone (3 wt% compared to MMA) are added to the flask.[3]

-

The mixture is heated to 90°C for 18 hours with constant stirring.[3]

-

After the reaction is complete, the mixture is cooled, and the purification process is initiated.

Data Presentation: Synthesis Parameters

| Parameter | Transesterification | Direct Esterification | Reference |

| Methacrylate Source | Methyl Methacrylate | Methacrylic Acid | [1] |

| Alcohol | Oleyl Alcohol | Oleyl Alcohol | [1] |

| Molar Ratio (Alcohol:Methacrylate) | 1:1.5 to 1:2.5 | Typically 1:1 to 1:1.2 | [1] |

| Catalyst | Dibutyltin oxide, Tetrabutyl titanate | Sulfuric Acid, p-Toluenesulfonic acid | [1][2][3] |

| Inhibitor | Hydroquinone, Copper dibutyldithiocarbamate | Hydroquinone | [1][3] |

| Reaction Temperature | 90-120°C | 90°C | [3] |

| Byproduct Removed | Methanol | Water | [1] |

Purification of this compound

After synthesis, the crude this compound contains unreacted starting materials, catalyst, inhibitor, and byproducts. A multi-step purification process is required to obtain a high-purity monomer suitable for polymerization.

Purification Techniques

-

Washing: The crude product is typically washed with a dilute aqueous sodium hydroxide (NaOH) solution to neutralize and remove the acidic catalyst and any unreacted methacrylic acid.[4] This is followed by washing with distilled water or brine to remove any remaining salts and base.

-

Drying: The organic phase is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.[4]

-

Filtration: The drying agent is removed by filtration.

-

Distillation: The final purification is often achieved by vacuum distillation to separate the high-boiling this compound from non-volatile impurities and any remaining lower-boiling point substances.

-

Column Chromatography: For very high purity, the monomer can be passed through a column of neutral alumina or silica gel to remove polar impurities and the inhibitor.[4]

Detailed Purification Protocol

Procedure:

-

The crude reaction mixture is transferred to a separatory funnel.

-

It is washed several times with a 5% aqueous NaOH solution until the aqueous layer remains basic.[4]

-

The organic layer is then washed with distilled water until the washings are neutral (pH 7).

-

The organic layer is dried over anhydrous magnesium sulfate.[4]

-

The mixture is filtered to remove the drying agent.

-

The solvent (if any) is removed by rotary evaporation.

-

The resulting crude this compound is purified by vacuum distillation. The pure monomer is collected at the appropriate boiling point and pressure.

-

The purified monomer should be stored at low temperatures (e.g., -5°C) in the presence of a small amount of inhibitor to prevent spontaneous polymerization.[4]

Visualizations

Experimental Workflow for Synthesis and Purification```dot

Caption: Conceptual diagram of a drug delivery system using this compound-based nanoparticles.

References

- 1. CN101486648A - Preparation of allyl methacrylate - Google Patents [patents.google.com]

- 2. US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents [patents.google.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

Technical Guide: Oleyl Methacrylate (CAS No. 13533-08-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl methacrylate (CAS No. 13533-08-9) is a specialty monomer that finds application in various fields, including polymer synthesis and drug delivery systems.[1] Its long alkyl chain imparts unique properties to polymers, such as hydrophobicity and a lower glass transition temperature. This technical guide provides a comprehensive overview of the available safety information and general experimental protocols related to this compound and similar methacrylate esters.

Chemical Identification

| Identifier | Value |

| Chemical Name | (9Z)-9-Octadecen-1-yl methacrylate |

| Synonyms | This compound |

| CAS Number | 13533-08-9 |

| Molecular Formula | C22H40O2 |

| Molecular Weight | 336.55 g/mol |

Safety Data

It is crucial to handle this compound with the assumption that it shares the potential hazards of other methacrylate esters and to consult the supplier-specific SDS upon procurement.

Hazard Identification (Based on Analogous Methacrylates)

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction |

| Specific Target Organ Toxicity | May cause respiratory irritation |

Source: Generic data from SDS of various methacrylate esters.

First Aid Measures (General for Methacrylates)

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or rash occurs, seek medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |

Source: Generic data from SDS of various methacrylate esters.

Personal Protective Equipment (PPE) (General for Methacrylates)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or chemical-resistant apron. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

Source: Generic data from SDS of various methacrylate esters.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not widely published. However, standard protocols for the handling and polymerization of other long-chain methacrylate esters can be adapted. The following are generalized procedures.

General Handling and Storage

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2] Methacrylate monomers are often stabilized with an inhibitor to prevent spontaneous polymerization; store under recommended conditions to maintain inhibitor effectiveness.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3] Avoid contact with skin and eyes by using appropriate PPE.[3] Ground and bond containers and receiving equipment to prevent static discharge.[3] Use non-sparking tools.[4]

General Protocol for Free-Radical Polymerization

This protocol is a general guideline for the bulk polymerization of a methacrylate monomer and should be adapted and optimized for this compound based on specific research needs.

-

Monomer Preparation: If necessary, pass the this compound monomer through a column of activated basic alumina to remove the inhibitor.

-

Initiator Addition: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the purified this compound. Add a free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) at a concentration typically ranging from 0.1 to 1 mol% relative to the monomer.

-

Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the polymerization by techniques such as gravimetry, spectroscopy (e.g., monitoring the disappearance of the vinyl proton signal in ¹H NMR), or chromatography.

-

Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature. The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol or ethanol), followed by filtration and drying under vacuum.

Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of methacrylate esters like this compound.

References

Spectroscopic Fingerprinting of Oleyl Methacrylate: A Technical Guide to NMR and FTIR Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of oleyl methacrylate, a long-chain alkyl methacrylate of significant interest in polymer chemistry and materials science. The following sections detail the characteristic nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral features of this monomer, offering valuable insights for its identification, purity assessment, and characterization in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct signals corresponding to the different chemical environments of the nuclei within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the methacrylate vinyl group, the oleyl chain's double bond, the ester linkage, and the long aliphatic chain. Due to the absence of a publicly available, fully assigned spectrum for this compound, the following table presents expected chemical shifts based on the analysis of similar long-chain alkyl methacrylates.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Proton Count |

| Vinyl Proton (cis to C=O) | ~ 6.1 | Singlet | 1H |

| Vinyl Proton (trans to C=O) | ~ 5.5 | Singlet | 1H |

| Olefinic Protons (-CH=CH-) | ~ 5.34 | Multiplet | 2H |

| Ester Methylene (-O-CH₂-) | ~ 4.1 | Triplet | 2H |

| Allylic Protons (=CH-CH₂-) | ~ 2.0 | Multiplet | 4H |

| Methacrylate Methyl (-C(CH₃)=) | ~ 1.9 | Singlet | 3H |

| Methylene Chain (-CH₂-)n | ~ 1.2-1.4 | Multiplet | ~ 22H |

| Terminal Methyl (-CH₃) | ~ 0.88 | Triplet | 3H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of this compound. The table below outlines the anticipated chemical shifts for the key carbon atoms in the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-C=O) | ~ 167 |

| Quaternary Vinyl Carbon (-C(CH₃)=) | ~ 136 |

| Methylene Vinyl Carbon (=CH₂) | ~ 125 |

| Olefinic Carbons (-CH=CH-) | ~ 130 |

| Ester Methylene Carbon (-O-CH₂-) | ~ 65 |

| Methacrylate Methyl Carbon (-C(CH₃)=) | ~ 18 |

| Methylene Chain Carbons (-CH₂-)n | ~ 22-32 |

| Terminal Methyl Carbon (-CH₃) | ~ 14 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in this compound. The spectrum is dominated by strong absorptions corresponding to the ester and alkene moieties.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3005 | C-H Stretch (sp²) | Vinyl and Olefinic |

| 2925, 2855 | C-H Stretch (sp³) | Aliphatic CH₂ and CH₃ |

| ~ 1720 | C=O Stretch | Ester Carbonyl |

| ~ 1640 | C=C Stretch | Methacrylate Vinyl |

| ~ 1460 | C-H Bend | Aliphatic CH₂ and CH₃ |

| ~ 1160 | C-O Stretch | Ester |

| ~ 940 | =C-H Bend (out-of-plane) | Vinyl |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Pulse Sequence: Standard single pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Pulse Sequence: Proton-decoupled single pulse

-

Number of Scans: 1024 or more for good signal-to-noise

-

Relaxation Delay: 2-5 seconds

FTIR Spectroscopy

Sample Preparation:

-

As this compound is a liquid, a thin film can be prepared directly on a salt plate (e.g., NaCl or KBr).

-

Place one drop of the sample onto one salt plate and gently place a second salt plate on top to create a thin, uniform film.

Instrument Parameters:

-

Spectrometer: FTIR spectrometer equipped with a DTGS or MCT detector.

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean salt plates should be collected prior to sample analysis.

Visualized Workflow and Molecular Structure

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the key signaling groups within its molecular structure.

In-Depth Technical Guide: Thermal Properties of Poly(oleyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(oleyl methacrylate), specifically focusing on its glass transition temperature (Tg) and melting temperature (Tm). Due to the limited direct experimental data for poly(this compound), this guide leverages data from a close structural analog, poly(stearyl methacrylate) (PSMA), which also possesses a C18 alkyl side chain. This information is critical for understanding the material's behavior in various applications, including drug delivery systems.

Introduction to Poly(this compound)

Poly(this compound) is a polymer with long, flexible oleyl side chains. The presence of this substantial alkyl group significantly influences its physical and thermal properties, rendering it a soft and rubbery material at room temperature. Understanding its thermal transitions is paramount for predicting its performance, stability, and processing conditions in pharmaceutical and biomedical applications. The glass transition temperature dictates the shift from a rigid, glassy state to a more flexible, rubbery state, while the melting temperature indicates the transition from a crystalline or semi-crystalline state to an amorphous, liquid state.

Thermal Transition Data

| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Poly(stearyl methacrylate) (PSMA) | 30.8 | 25.9 - 33.4 |

Data is for poly(stearyl methacrylate) (PSMA), a structural analog of poly(this compound).[1]

The glass transition for these types of polymers is often a weak and broad thermal event due to the overwhelming presence of the long, flexible side chains. The melting transition observed is attributed to the crystallization of these C18 side chains.[1] It is important to note that poly(this compound), with a double bond in its side chain, may exhibit a slightly lower Tg and potentially a suppressed or absent Tm compared to PSMA due to the disruption of side-chain packing and crystallization.

Experimental Protocol: Determination of Tg and Tm by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time.[2][3] It is the standard method for determining the Tg and Tm of polymers.

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of poly(this compound).

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q100 or similar).[4]

Materials:

-

Poly(this compound) sample (typically 3-15 mg).[5]

-

Aluminum DSC pans and lids.[5]

-

High-purity nitrogen gas for purging.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.[5]

-

Instrument Setup:

-

Place the prepared sample pan in the DSC cell.

-

Place an empty, hermetically sealed aluminum pan in the reference position.

-

Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Thermal Program:

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature well above the expected melting point (e.g., 100 °C) at a controlled heating rate, typically 10 °C/min.[4] This scan is performed to erase the thermal history of the polymer.

-

Cooling Scan: Cool the sample from 100 °C back down to -50 °C at a controlled rate (e.g., 10 °C/min). This allows for the observation of crystallization behavior.

-

Second Heating Scan: Heat the sample again from -50 °C to 100 °C at the same heating rate (10 °C/min).[4] The Tg and Tm are typically determined from this second heating scan to ensure a consistent thermal history.

-

-

Data Analysis:

-

Glass Transition (Tg): The Tg is identified as a step-like change in the baseline of the heat flow curve. It is typically determined as the midpoint of this transition.[2][3]

-

Melting Temperature (Tm): The Tm is identified as an endothermic peak on the heat flow curve. The peak temperature of this endotherm is generally taken as the melting point.[5] The area under the peak corresponds to the enthalpy of fusion.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the thermal properties of poly(this compound).

References

The Versatility of Oleyl Methacrylate in Polymer Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl methacrylate (OMA) is a unique long-chain aliphatic methacrylate monomer that is gaining increasing attention in the field of polymer science. Its combination of a polymerizable methacrylate group and a long, hydrophobic oleyl chain derived from oleyl alcohol, a renewable resource, imparts a distinct set of properties to its corresponding polymers. These properties, including hydrophobicity, flexibility, and potential biocompatibility, make poly(this compound) (POMA) and its copolymers highly attractive for a range of advanced applications, particularly in the biomedical and pharmaceutical sectors. This technical guide provides a comprehensive overview of the synthesis, polymerization, properties, and potential applications of this compound, with a focus on its utility in drug delivery and tissue engineering.

Synthesis of this compound Monomer

The most common and industrially viable method for synthesizing this compound is through the transesterification of a short-chain alkyl methacrylate, typically methyl methacrylate (MMA), with oleyl alcohol. This reaction is generally catalyzed by an acid or a base, with organotin or titanium-based catalysts also being effective. The equilibrium of the reaction is driven towards the product side by the continuous removal of the low-boiling alcohol byproduct (e.g., methanol).

Experimental Protocol: Transesterification of Methyl Methacrylate with Oleyl Alcohol

Materials:

-

Methyl methacrylate (MMA)

-

Oleyl alcohol

-

Catalyst (e.g., p-toluenesulfonic acid, dibutyltin dilaurate)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Solvent (optional, e.g., toluene)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head is charged with oleyl alcohol, an excess of methyl methacrylate (e.g., a 3:1 to 5:1 molar ratio relative to oleyl alcohol), and a polymerization inhibitor (e.g., 0.1 wt%).

-

The catalyst is added to the mixture (e.g., 0.5-2.0 mol% relative to oleyl alcohol).

-

The reaction mixture is heated to reflux (typically 100-140°C) with continuous stirring.

-

The methanol-methyl methacrylate azeotrope is distilled off to drive the reaction to completion. The progress of the reaction can be monitored by tracking the amount of distillate collected.

-

Upon completion of the reaction (indicated by the cessation of methanol formation), the excess methyl methacrylate is removed by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The crude this compound is cooled, washed with a dilute aqueous sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the final product is purified by vacuum distillation to yield pure this compound monomer.

Logical Relationship of Synthesis Steps

Polymerization of this compound

This compound can be polymerized using various radical polymerization techniques. The choice of method influences the polymer's molecular weight, polydispersity, and architecture, which in turn dictates its final properties and applications.

Free Radical Polymerization

Free radical polymerization is a straightforward and widely used method for polymerizing OMA. It can be carried out in bulk, solution, or emulsion.

Experimental Protocol: Solution Polymerization of this compound

Materials:

-

This compound (OMA) monomer

-

Solvent (e.g., toluene, tetrahydrofuran)

-

Radical initiator (e.g., 2,2'-azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO))

-

Precipitating solvent (e.g., methanol, ethanol)

Procedure:

-

OMA monomer is dissolved in the chosen solvent in a reaction flask. The monomer concentration is typically in the range of 10-50 wt%.

-

The initiator is added to the solution. The initiator concentration will influence the final molecular weight of the polymer (typically 0.1-1.0 mol% with respect to the monomer).

-

The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

The reaction flask is immersed in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80°C for AIBN).

-

The polymerization is allowed to proceed for a specified time (e.g., 4-24 hours), with continuous stirring.

-

The reaction is terminated by cooling the flask in an ice bath and exposing the solution to air.

-

The polymer is isolated by precipitating the viscous solution into a large excess of a non-solvent, such as cold methanol.

-

The precipitated poly(this compound) is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Controlled Radical Polymerization: RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique to synthesize polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: RAFT Polymerization of this compound

Materials:

-

This compound (OMA) monomer

-

RAFT chain transfer agent (CTA) (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

-

Radical initiator (e.g., AIBN)

-

Solvent (e.g., anisole, toluene)

-

Precipitating solvent (e.g., cold methanol)

Procedure:

-

OMA, the RAFT CTA, and the initiator are dissolved in the solvent in a reaction flask equipped with a magnetic stir bar. The molar ratio of monomer to CTA determines the target degree of polymerization, and the CTA to initiator ratio is typically between 3:1 and 10:1.

-

The solution is subjected to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

The flask is backfilled with an inert gas and placed in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

-

The polymerization proceeds with stirring for a predetermined time to achieve the desired monomer conversion. Samples can be taken periodically to monitor conversion (via ¹H NMR) and molecular weight evolution (via GPC).

-

The polymerization is quenched by rapid cooling and exposure to air.

-

The polymer is purified by precipitation into a non-solvent and subsequent drying under vacuum.

Experimental Workflow for Polymer Synthesis and Characterization

Properties of Poly(this compound)

The long oleyl side chain dominates many of the properties of POMA. While specific quantitative data for this compound is limited in publicly available literature, we can infer properties based on analogous long-chain poly(alkyl methacrylates).

| Property | Description | Representative Value/Range (Estimated) |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The long, flexible oleyl chain acts as an internal plasticizer, leading to a low Tg. | -50°C to -20°C |

| Molecular Weight (Mn, Mw) & Polydispersity (PDI) | These are determined by the polymerization method. Free radical polymerization typically yields polymers with a broad PDI (>1.5), while controlled radical techniques like RAFT can produce polymers with a narrow PDI (<1.3). | Mn: 10,000 - 200,000 g/mol (technique dependent) |

| Solubility | Due to its hydrophobic nature, POMA is soluble in a wide range of nonpolar organic solvents such as toluene, tetrahydrofuran, and chloroform. It is insoluble in water and polar solvents like methanol and ethanol. | Soluble in nonpolar organic solvents |

| Mechanical Properties | POMA is typically a soft, flexible, and tacky material at room temperature due to its low Tg. Its mechanical properties can be tuned by copolymerization or crosslinking. | Low modulus, high elongation at break |

Applications in Polymer Science

The unique properties of this compound make it a versatile monomer for a variety of applications, particularly in the biomedical field.

Drug Delivery

The amphiphilic nature that can be achieved by copolymerizing this compound with hydrophilic monomers makes it an excellent candidate for forming self-assembled nanostructures, such as micelles and nanoparticles, for drug delivery. The hydrophobic core formed by the oleyl chains can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous environments.

4.1.1. Nanoparticle-based Drug Delivery

Polymers containing this compound can be formulated into nanoparticles using techniques like solvent evaporation or nanoprecipitation. These nanoparticles can be loaded with therapeutic agents for controlled release.

Experimental Protocol: Preparation of OMA-based Nanoparticles by Solvent Evaporation

Materials:

-

Poly(this compound-co-poly(ethylene glycol) methacrylate) copolymer

-

Hydrophobic drug (e.g., Ciprofloxacin)

-

Organic solvent (e.g., dichloromethane, acetone)

-

Aqueous phase containing a surfactant (e.g., polyvinyl alcohol (PVA), Pluronic F68)

Procedure:

-

The copolymer and the drug are dissolved in a volatile organic solvent.

-

This organic solution is then emulsified in an aqueous solution containing a surfactant under high-speed homogenization or ultrasonication to form an oil-in-water (O/W) emulsion.

-

The organic solvent is then removed by evaporation under reduced pressure or by continuous stirring at room temperature.

-

As the solvent evaporates, the polymer precipitates, leading to the formation of drug-loaded nanoparticles.

-

The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilized for storage.

Drug Release from Nanoparticles

Quantitative Data (Representative): Drug Loading and Release

| Drug | Polymer System | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile |

| Ciprofloxacin | P(OMA-co-PEGMA) | 5-15 | 60-90 | Sustained release over 24-72 hours |

Tissue Engineering

The flexibility and hydrophobicity of POMA can be harnessed in the design of scaffolds for tissue engineering. When copolymerized with hydrophilic and crosslinkable monomers, OMA can contribute to the formation of hydrogels with tunable mechanical properties and degradation rates.

Experimental Protocol: Synthesis of an OMA-containing Hydrogel

Materials:

-

This compound (OMA)

-

Hydrophilic monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

-

Crosslinker (e.g., ethylene glycol dimethacrylate, EGDMA)

-

Photoinitiator (e.g., Irgacure 2959)

-

Solvent (e.g., a mixture of ethanol and water)

Procedure:

-

OMA, HEMA, EGDMA, and the photoinitiator are dissolved in the solvent mixture in a mold of the desired shape.

-

The solution is purged with nitrogen to remove oxygen.

-

The mold is exposed to UV light of a specific wavelength and intensity for a set duration to initiate photopolymerization.

-

The resulting hydrogel is removed from the mold and washed extensively with deionized water to remove any unreacted monomers and initiator.

-

The swelling ratio and mechanical properties of the hydrogel can be characterized.

Swelling and Mechanical Testing of Hydrogels

-

Swelling Ratio: The equilibrium swelling ratio (ESR) is determined by immersing the dried hydrogel in a buffer solution (e.g., PBS at 37°C) until a constant weight is reached. The ESR is calculated as: ESR = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

-

Mechanical Testing: The compressive modulus and strength of the swollen hydrogel can be measured using a universal testing machine. Cylindrical samples are compressed at a constant strain rate, and the stress-strain curve is recorded.

| Copolymer Composition (OMA:HEMA) | Swelling Ratio in PBS | Compressive Modulus (kPa) |

| 10:90 | 150-250% | 50-150 |

| 20:80 | 100-180% | 80-200 |

| 30:70 | 50-120% | 120-250 |

Gene Delivery

Cationic copolymers containing this compound can be designed for non-viral gene delivery. The hydrophobic oleyl chains can contribute to the stability of the polymer-DNA complexes (polyplexes) and facilitate their interaction with cell membranes.

Biocompatibility and Toxicity Profile of Oleyl Methacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleyl methacrylate, a long-chain alkyl methacrylate, is a monomer with potential applications in various biomedical and pharmaceutical fields due to its hydrophobic nature. However, a comprehensive understanding of its biocompatibility and toxicity is crucial for its safe and effective use. This technical guide provides a detailed overview of the current knowledge on the biocompatibility and toxicity of this compound, drawing comparisons with other well-studied methacrylates. While direct studies on this compound are limited, this guide synthesizes available data on related long-chain methacrylates and the broader methacrylate class to provide a predictive assessment. This document covers key aspects of cytotoxicity, genotoxicity, skin sensitization, and the underlying molecular mechanisms, including relevant signaling pathways. All quantitative data is presented in structured tables, and experimental protocols for key assays are detailed.

Introduction to Methacrylates in Biomedical Applications

Methacrylate polymers are widely utilized in the medical and dental fields due to their favorable properties, such as good biocompatibility, optical clarity, and tunable mechanical properties.[1][2] Common applications include bone cements, dental prostheses and resins, intraocular lenses, and drug delivery systems.[2][3][4] However, the biocompatibility of these materials is critically dependent on the potential for unreacted monomers to leach out and interact with biological tissues.[2][5] The toxicity of these leached monomers is a significant concern, with effects ranging from local irritation to systemic toxicity.

Biocompatibility of this compound and Related Compounds

Direct data on the biocompatibility of this compound is sparse in the current scientific literature. However, insights can be gleaned from studies on copolymers incorporating similar long-chain methacrylates, such as lauryl methacrylate. Copolymers containing methacryloylphosphorylcholine and lauryl methacrylate have been developed to create biocompatible surfaces.[6] The long alkyl chain of this compound imparts significant hydrophobicity, which can influence protein adsorption and cellular interactions at the material-tissue interface.

Cytotoxicity of Methacrylates

The cytotoxic potential of methacrylate monomers is a primary concern for their use in biomedical applications. In vitro studies have demonstrated that various methacrylates can induce cell death and inhibit cell proliferation in a dose- and time-dependent manner.

In Vitro Cytotoxicity Data

| Monomer | Cell Line | Assay | Key Findings | Reference |

| Methyl Methacrylate (MMA) | L929 fibroblasts | MTT Assay | Lower cytotoxicity compared to other monomers like 4-META and HEMA. | [7] |

| BEAS-2B | MTT Assay | Demonstrates dose-dependent cytotoxicity. | [8] | |

| 2-Hydroxyethyl Methacrylate (HEMA) | Human Gingival Fibroblasts | MTT Assay | Induces significant decreases in cell viability. | [9] |

| L929 fibroblasts | Not specified | Relative cytotoxicity greater than MMA. | [7] | |

| Triethylene Glycol Dimethacrylate (TEGDMA) | Human Gingival Fibroblasts | MTT Assay | Induces significant decreases in cell viability. | [9] |

| Bisphenol A-glycidyl Methacrylate (BisGMA) | RAW264.7 Macrophages | Not specified | Induces 44.37 ± 4.72% cytotoxicity at 0.3 µM for 4 hours. | [10] |

| Human Gingival Fibroblasts | MTT Assay | Highest toxicity compared to UDMA, TEGDMA, and HEMA. | [9] | |

| Eugenyl-2-Hydroxypropyl Methacrylate (EgGMA) | Human Gingival Fibroblasts | AlamarBlue Assay | Composites containing EgGMA showed high cell viability, indicating good biocompatibility. | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

Genotoxicity of Methacrylates

Genotoxicity, the property of chemical agents that damages the genetic information within a cell, is a critical endpoint in toxicological assessment.

Genotoxicity Profile

As a class, lower alkyl methacrylates have been found to be generally negative for gene mutations in prokaryotic systems (e.g., Ames test).[12] However, they can exhibit clastogenicity (the ability to induce chromosomal breaks) in mammalian cells in vitro at high doses.[12] There is no convincing evidence that these compounds induce genotoxic effects in vivo.[12] Specific data on the genotoxicity of this compound is not currently available.

Skin Sensitization

Skin sensitization is an allergic reaction that can occur after repeated exposure to a substance. Methacrylates are known to have skin sensitizing potential.

Allergenic Potential

Several methacrylate monomers, including methyl methacrylate (MMA), are recognized as weak skin sensitizers.[13][14] Allergic contact dermatitis is a known adverse effect, particularly in occupational settings such as dentistry and the beauty industry where exposure to uncured monomers is more frequent.[3][15][16] The clinical manifestations can include rashes, eczema, and nail dystrophy.[3][15] While the sensitizing potential of this compound has not been specifically documented, it is prudent to handle it with care to minimize skin contact, as is recommended for all methacrylate monomers.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of methacrylates is often linked to the induction of oxidative stress and apoptosis.

Oxidative Stress and Glutathione Depletion

A proposed mechanism for methacrylate toxicity involves the depletion of intracellular glutathione (GSH), a key antioxidant.[8][17] The reduction in GSH levels can lead to an increase in reactive oxygen species (ROS), resulting in oxidative stress and subsequent cellular damage.[17] However, some studies suggest that GSH depletion alone does not fully account for the observed toxicity of all methacrylates, indicating that other mechanisms may be involved.[8]

Induction of Apoptosis

Several methacrylate monomers have been shown to induce apoptosis, or programmed cell death. For instance, 2-hydroxyethyl methacrylate (HEMA) has been reported to trigger apoptosis through the intrinsic mitochondrial pathway. This involves mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of caspases.

The signaling pathway for HEMA-induced apoptosis is depicted below:

In Vivo Biocompatibility and Toxicity

In vivo studies provide a more comprehensive assessment of a material's biocompatibility by considering the complex interactions within a living organism. While in vivo data for this compound is lacking, studies on other methacrylates have been conducted. For instance, the biocompatibility of poly(methyl methacrylate) (PMMA) has been evaluated in various applications, including intraocular lenses and bone cements.[4] These studies generally show that while the polymerized form is relatively inert, the release of residual monomers can elicit a foreign-body response.

Conclusion and Future Directions

The biocompatibility and toxicity of this compound remain largely uncharacterized in the scientific literature. Based on the available data for other methacrylates, particularly long-chain alkyl methacrylates, it is reasonable to anticipate that this compound may exhibit some level of cytotoxicity and could be a weak skin sensitizer. The primary mechanism of toxicity for methacrylates often involves oxidative stress and the induction of apoptosis.

There is a clear and urgent need for dedicated research to elucidate the specific biocompatibility and toxicity profile of this compound. Future studies should focus on:

-

In vitro cytotoxicity testing using a range of relevant cell lines.

-

Genotoxicity assessment using standard assays like the Ames test and chromosomal aberration tests.

-

Skin sensitization studies using validated methods.

-

In vivo biocompatibility studies to evaluate the tissue response to this compound-containing polymers.

-

Mechanistic studies to identify the specific signaling pathways affected by this compound.

A thorough understanding of these aspects is essential for the confident and safe application of this compound in biomedical and pharmaceutical product development. Researchers and developers are advised to proceed with caution and conduct comprehensive biocompatibility testing before considering this compound for clinical applications.

References

- 1. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques [mdpi.com]

- 3. Unwanted Skin Reactions to Acrylates: An Update [mdpi.com]

- 4. Biocompatibility of poly(methyl methacrylate), silicone, and AcrySof intraocular lenses: randomized comparison of the cellular reaction on the anterior lens surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocompatibility of polymethylmethacrylate resins used in dentistry. | Semantic Scholar [semanticscholar.org]

- 6. Biocompatible surfaces using methacryloylphosphorylcholine laurylmethacrylate copolymer. | Semantic Scholar [semanticscholar.org]

- 7. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 8. niom.no [niom.no]

- 9. mdpi.com [mdpi.com]

- 10. jidmr.com [jidmr.com]

- 11. mdpi.com [mdpi.com]

- 12. The lower alkyl methacrylates: Genotoxic profile of non-carcinogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]

- 15. preprints.org [preprints.org]

- 16. Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Oleyl Methacrylate: A Renewable Resource-Based Monomer for Advanced Applications

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleyl methacrylate is a long-chain alkyl methacrylate derived from oleyl alcohol, a fatty alcohol that can be sourced from renewable vegetable oils and animal fats. This monomer is of significant interest in polymer science due to its potential to introduce hydrophobicity, flexibility, and a lower glass transition temperature to copolymers. The presence of a double bond in the oleyl chain also opens up possibilities for post-polymerization modification. As the chemical industry shifts towards more sustainable feedstocks, this compound emerges as a valuable bio-based building block for a variety of applications, ranging from advanced coatings and adhesives to specialized biomaterials for drug delivery. This guide provides a comprehensive overview of the synthesis, polymerization, and potential applications of this compound, with a focus on its role as a renewable resource-based monomer.

Synthesis of this compound

The primary route for the synthesis of this compound is the transesterification of a methyl methacrylate with oleyl alcohol. This reaction can be catalyzed by either chemical or enzymatic catalysts.

Chemical Synthesis: Transesterification

Transesterification is a widely used industrial process for the production of various methacrylate esters. The reaction involves the exchange of the alkyl group of an ester with that of an alcohol in the presence of a catalyst. In the case of this compound synthesis, methyl methacrylate is reacted with oleyl alcohol, with the concomitant removal of methanol to drive the reaction towards the product.

Reaction Scheme:

Table 1: Summary of Quantitative Data for Chemical Synthesis of this compound (and analogues)

| Catalyst | Catalyst Conc. (wt%) | Reactant Ratio (MMA:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| p-Toluenesulfonic acid | 1-2 | 2:1 to 4:1 | 90-120 | 4-8 | >90 | Data for similar long-chain alkyl methacrylates. |

| Dibutyltin oxide | 0.5-1.5 | 3:1 | 110-130 | 5-7 | ~95 | Data for lauryl methacrylate synthesis. |

| Sodium Methoxide | 0.5-1.0 | 4:1 | 65-70 | 3-5 | >90 | General conditions for transesterification. |

Enzymatic Synthesis

Enzymatic catalysis, particularly using lipases, offers a greener alternative to chemical synthesis. Lipases can catalyze the transesterification reaction under milder conditions, often with high selectivity, reducing the formation of byproducts and simplifying purification processes. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a commonly used enzyme for this purpose.[1]

Table 2: Summary of Quantitative Data for Enzymatic Synthesis of this compound (and analogues)

| Enzyme | Enzyme Conc. (wt%) | Reactant Ratio (Acyl Donor:Alcohol) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Notes |

| Novozym 435 | 5-10 | 1:1 to 1:3 | Solvent-free or Toluene | 50-70 | 24-72 | 60-90 | General conditions for lipase-catalyzed synthesis of fatty acid esters.[2] |

| Candida rugosa lipase | 5-15 | 1:2 | Hexane | 40-60 | 48-96 | 50-80 | Data for oleyl oleate synthesis.[2] |

Note: Specific quantitative data for the enzymatic synthesis of this compound is limited. The data is extrapolated from studies on similar enzymatic esterifications involving oleyl alcohol or other long-chain alcohols.[2]

Polymerization of this compound

This compound can be polymerized through various techniques, including free radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of polymerization technique influences the molecular weight, polydispersity, and architecture of the resulting polymer.

Free Radical Polymerization (FRP)

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. It is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.

Table 3: Summary of Quantitative Data for Free Radical Polymerization of this compound (and analogues)

| Initiator | Initiator Conc. (mol%) | Monomer Conc. (mol/L) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| AIBN | 0.1-1.0 | Bulk or Toluene | Toluene | 60-80 | 6-24 | >90 | 20,000 - 100,000 | 1.5-2.5 |

| Benzoyl Peroxide | 0.1-1.0 | Bulk | Bulk | 70-90 | 4-12 | >90 | 30,000 - 150,000 | 1.6-2.8 |

Note: Data is representative for the free radical polymerization of long-chain alkyl methacrylates.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.

Table 4: Summary of Quantitative Data for ATRP of this compound (and analogues)

| Initiator | Catalyst System | Ligand | Monomer:Initiator:Catalyst:Ligand Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI |

| Ethyl α-bromoisobutyrate | CuBr | PMDETA | 100:1:1:1 | Toluene | 60-90 | 4-12 | 10,000 - 50,000 | 1.1-1.3 |

| Methyl α-bromophenylacetate | CuCl/CuCl2 | dNbpy | 100:1:0.9:0.1:2 | Anisole | 90 | 2-8 | 15,000 - 60,000 | 1.1-1.4 |

Note: Data is based on ATRP of other long-chain alkyl methacrylates like stearyl methacrylate.[3]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that utilizes a chain transfer agent (CTA) to mediate the polymerization.

Table 5: Summary of Quantitative Data for RAFT Polymerization of this compound (and analogues)

| CTA | Initiator | Monomer:CTA:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI |

| CPADB | AIBN | 100:1:0.1 | Dioxane | 70 | 8-24 | 10,000 - 80,000 | 1.1-1.25 |

| DDMAT | AIBN | 200:1:0.2 | Toluene | 60 | 12-36 | 20,000 - 100,000 | 1.15-1.3 |

Note: Data is representative for the RAFT polymerization of similar methacrylate monomers.

Physicochemical Properties of Poly(this compound)

The properties of poly(this compound) are largely dictated by its long, flexible oleyl side chains.

Table 6: Physicochemical Properties of Poly(this compound) and Analogues

| Property | Value | Method | Notes |

| Glass Transition Temperature (Tg) | -50 to -30 °C | DSC | Expected range for poly(this compound). Poly(stearyl methacrylate) has a Tg of around -20°C. |

| Melting Temperature (Tm) | Not typically observed | DSC | The polymer is generally amorphous due to the bulky side chains preventing crystallization. |

| Molecular Weight (Mn) | 10,000 - 200,000 g/mol | GPC | Dependent on polymerization method and conditions. |

| Polydispersity Index (PDI) | 1.1 - 2.5 | GPC | Lower values are achieved with controlled radical polymerization techniques. |

| Solubility | Soluble in nonpolar organic solvents (e.g., THF, toluene, hexane). Insoluble in water. | - | The long alkyl chain imparts significant hydrophobicity. |

Experimental Protocols

Protocol for Chemical Synthesis of this compound via Transesterification

Disclaimer: This is a general protocol adapted for this compound based on procedures for similar long-chain methacrylates. Researchers should optimize conditions for their specific setup.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Oleyl alcohol

-

p-Toluenesulfonic acid (p-TSA) or Dibutyltin oxide (DBTO) as catalyst

-

Hydroquinone as polymerization inhibitor

-

Toluene (optional, as azeotroping agent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add oleyl alcohol (1 equivalent), methyl methacrylate (3 equivalents), p-TSA (0.02 equivalents), and hydroquinone (0.005 equivalents). If using toluene, it can be added to facilitate azeotropic removal of methanol.

-

Assemble the Dean-Stark apparatus and condenser.

-

Heat the reaction mixture to reflux (typically 90-120°C) with vigorous stirring.

-

Monitor the reaction progress by observing the collection of methanol in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of methanol has been collected.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic phase with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.

Protocol for Free Radical Polymerization of this compound

Disclaimer: This is a general protocol. Reaction conditions should be optimized for desired molecular weight and conversion.

Materials:

-

This compound, purified

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

-

Anhydrous toluene or other suitable solvent

-

Schlenk flask or sealed ampoule

-

Nitrogen or argon source

-

Magnetic stirrer and heating plate/oil bath

-

Methanol (for precipitation)

Procedure:

-

In a Schlenk flask, dissolve this compound (e.g., 5 g) and AIBN (e.g., 0.5 mol% with respect to the monomer) in anhydrous toluene (e.g., 10 mL).

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 70°C).

-

Stir the reaction mixture for the desired time (e.g., 12 hours).

-

To terminate the polymerization, cool the flask in an ice bath and expose the contents to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration or decantation.

-

Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate it into cold methanol to further purify it.

-

Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Biomedical Applications and Relevance to Drug Development

The long, hydrophobic oleyl chain of poly(this compound) makes it an attractive candidate for various biomedical applications, particularly in drug delivery systems for hydrophobic drugs. Its biocompatibility is expected to be favorable, as the monomer is derived from a naturally occurring fatty alcohol.

Drug Delivery

Poly(this compound) can be used to formulate nanoparticles, micelles, or polymer-drug conjugates for the encapsulation and controlled release of poorly water-soluble drugs. The hydrophobic core formed by the oleyl chains can effectively host hydrophobic drug molecules, protecting them from degradation in the physiological environment and improving their bioavailability. Copolymers of this compound with hydrophilic monomers like poly(ethylene glycol) methacrylate (PEGMA) can self-assemble into core-shell structures in aqueous media, with the hydrophobic poly(this compound) core serving as the drug reservoir and the hydrophilic PEG shell providing steric stabilization and stealth properties to evade the immune system.

Biomaterials

The low glass transition temperature and flexibility of poly(this compound) make it a suitable component for soft biomaterials. It can be copolymerized with other monomers to create materials with tailored mechanical properties for applications such as soft tissue engineering scaffolds or flexible medical device coatings.

Visualizations

Synthesis and Polymerization Workflow

Caption: Workflow for the synthesis and polymerization of this compound.

Conceptual Drug Delivery System

References

Methodological & Application

Application Notes and Protocols for the Polymerization of Oleyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the polymerization of oleyl methacrylate (OMA), a monomer of significant interest in drug delivery and biomaterials due to the properties imparted by its long, unsaturated alkyl chain. The following sections detail two primary polymerization techniques: free radical polymerization and Atom Transfer Radical Polymerization (ATRP), offering methodologies for synthesizing poly(this compound) (POMA) with varying degrees of control over the final polymer architecture.

Introduction to this compound Polymerization

This compound is a unique monomer featuring a C18 alkyl chain with a cis-double bond. This structure yields polymers with low glass transition temperatures, hydrophobicity, and potential for post-polymerization modification at the double bond. The choice of polymerization technique significantly impacts the resulting polymer's molecular weight, polydispersity (a measure of the distribution of molecular weights), and, consequently, its material properties.

-

Free Radical Polymerization (FRP) is a robust and straightforward method for polymerizing a wide range of vinyl monomers. However, it offers limited control over the polymer's molecular weight and dispersity, leading to a more heterogeneous product.

-

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. This control is crucial for applications requiring precise material properties, such as in drug delivery systems where polymer molecular weight can influence drug release kinetics and biocompatibility.

Comparative Data of Polymerization Techniques

The following table summarizes typical quantitative data obtained from the polymerization of long-chain methacrylates, including those structurally similar to this compound, using different techniques. This data is intended to provide a comparative overview to guide the selection of the most appropriate polymerization method for a given application.

| Polymerization Technique | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Free Radical Polymerization | 100:1 | Toluene | 70 | 6 | >95 | 50,000 - 150,000 | 1.8 - 3.5 |

| ATRP | 50:1 to 200:1 | Anisole | 90 | 4 - 12 | >90 | 15,000 - 60,000 | 1.1 - 1.4 |

| RAFT Polymerization | 100:1 | Toluene | 70 | 5 | >98 | 20,000 - 80,000 | < 1.3 |

Note: Mn = Number-average molecular weight; PDI = Polydispersity Index. Data is representative and can vary based on specific reaction conditions.

Experimental Protocols

Free Radical Polymerization of this compound (Solution Polymerization)

This protocol describes a standard solution polymerization of this compound using AIBN as a thermal initiator.

Materials:

-

This compound (OMA), inhibited (to be passed through a column of basic alumina to remove inhibitor before use)

-

Azobisisobutyronitrile (AIBN)

-

Toluene, anhydrous

-